1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18071121
InChI: InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3
SMILES:
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione

CAS No.:

Cat. No.: VC18071121

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione -

Specification

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione
Standard InChI InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3
Standard InChI Key YUALFWRHFLIRON-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C(C)C(=O)C1=CC=CO1

Introduction

Chemical Structure and Physicochemical Properties

1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione (C₁₁H₁₄O₃) features a pentane-1,3-dione backbone substituted with a furan-2-yl group at position 1 and methyl groups at positions 2 and 4 (Figure 1). The furan ring introduces aromaticity and electron-rich characteristics, while the diketone moiety provides sites for keto-enol tautomerism and coordination chemistry.

Predicted Physicochemical Properties:

  • Molecular weight: 194.23 g/mol

  • LogP: ~1.8 (estimated via analogy to 5-(furan-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione )

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) due to ketone groups; limited aqueous solubility.

  • Melting point: 80–85°C (based on similar furan-dione derivatives ).

Synthetic Methodologies

While no direct synthesis of 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione has been reported, plausible routes can be inferred from related furan-dione syntheses:

Multicomponent Reaction (MCR) Approaches

Polyether sulfone sulfamic acid (PES-NHSO₃H)-catalyzed three-component reactions, as demonstrated for furan-2-ones , could be adapted. A potential pathway involves:

  • Reactants: Furan-2-carbaldehyde, methyl vinyl ketone, and an acetylene dicarboxylate.

  • Catalyst: PES-NHSO₃H (4.23 mmol H⁺/g ).

  • Conditions: Ultrasonic irradiation at reflux in ethanol (20 mL, 80°C).

Hypothetical Reaction Scheme:

Furan-2-carbaldehyde+2,4-dimethylpentane-1,3-dione precursorPES-NHSO₃HTarget compound\text{Furan-2-carbaldehyde} + \text{2,4-dimethylpentane-1,3-dione precursor} \xrightarrow{\text{PES-NHSO₃H}} \text{Target compound}

Claisen Condensation

A classical approach could involve condensation of furan-2-acetyl chloride with 3-methyl-2-butanone in the presence of a base (e.g., LDA):

Furan-2-acetyl chloride+3-methyl-2-butanoneLDA1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione\text{Furan-2-acetyl chloride} + \text{3-methyl-2-butanone} \xrightarrow{\text{LDA}} \text{1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione}

Table 1: Comparison of Synthetic Routes

MethodYield (%)Time (h)Catalyst Reusability
MCR (PES-NHSO₃H) 85–97*2–4*11 cycles*
Claisen Condensation~70†6–8†N/A
*Data from analogous furan-2-one synthesis ; †Estimated values.

Spectroscopic Characterization

Predicted spectral data for 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45 (d, J = 1.8 Hz, 1H, furan H-5)

  • δ 6.45 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4)

  • δ 6.35 (d, J = 3.2 Hz, 1H, furan H-3)

  • δ 3.20 (s, 2H, diketone α-H)

  • δ 2.10 (m, 1H, CH(CH₃)₂)

  • δ 1.05 (d, J = 6.8 Hz, 6H, 2×CH₃)

IR (KBr):

  • 1715 cm⁻¹ (C=O stretching)

  • 1605 cm⁻¹ (furan C=C)

  • 1240 cm⁻¹ (C-O-C asymmetric stretching)

Biological Activities and Applications

Though direct studies are lacking, structurally related furan-diones exhibit notable bioactivities :

Anti-inflammatory Properties

Furanones like dehydroleucodine inhibit mast cell degranulation (IC₅₀ = 12 µM) . The diketone moiety in 1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione could chelate metal ions involved in inflammatory pathways.

Table 2: Hypothetical Bioactivity Profile

ActivityAssay SystemExpected IC₅₀/MIC
AntibacterialE. coli ATCC 2592232–64 µg/mL
Anti-inflammatoryMast cell degranulation10–20 µM
AntifungalCandida albicans128 µg/mL

Future Research Directions

  • Synthetic Optimization: Screen Brønsted acid catalysts (e.g., PES-NHSO₃H ) to improve MCR efficiency.

  • Biological Screening: Prioritize antimicrobial and cytotoxic assays against gram-negative pathogens .

  • Computational Studies: DFT calculations to predict tautomeric preferences and binding modes.

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